4-Nitro-3-sulfamoylbenzoic acid
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Overview
Description
4-Nitro-3-sulfamoylbenzoic acid is an organic compound with the molecular formula C7H6N2O6S It is characterized by the presence of a nitro group (-NO2) and a sulfamoyl group (-SO2NH2) attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-3-sulfamoylbenzoic acid typically involves the nitration of 3-sulfamoylbenzoic acid. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective nitration at the desired position on the aromatic ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and optimization of reaction conditions to maximize yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality.
Chemical Reactions Analysis
Types of Reactions
4-Nitro-3-sulfamoylbenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as sodium methoxide or potassium hydroxide can be used for nucleophilic substitution reactions.
Major Products Formed
Reduction: The major product formed is 4-amino-3-sulfamoylbenzoic acid.
Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.
Scientific Research Applications
4-Nitro-3-sulfamoylbenzoic acid has diverse applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or pathways.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Nitro-3-sulfamoylbenzoic acid involves its interaction with specific molecular targets, such as enzymes. The nitro group can undergo reduction to form reactive intermediates that can inhibit enzyme activity or interact with other cellular components. The sulfamoyl group can also participate in hydrogen bonding and other interactions that contribute to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-sulfamoylbenzoic acid: This compound is similar in structure but has an amino group instead of a nitro group.
3-Sulfamoylbenzoic acid: Lacks the nitro group and has different chemical properties and reactivity.
4-Nitrobenzoic acid: Lacks the sulfamoyl group and has different applications and reactivity.
Uniqueness
4-Nitro-3-sulfamoylbenzoic acid is unique due to the presence of both nitro and sulfamoyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various research applications and industrial uses.
Properties
IUPAC Name |
4-nitro-3-sulfamoylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O6S/c8-16(14,15)6-3-4(7(10)11)1-2-5(6)9(12)13/h1-3H,(H,10,11)(H2,8,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCSZZFGVFIYPRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)S(=O)(=O)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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